N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features a unique structure that includes pyrazole and isoxazole moieties, which are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of N4-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common route includes the cyclization of appropriate precursors under specific conditions. For instance, pyrazole derivatives can be synthesized through cycloaddition reactions involving hydrazines and alkynes . The industrial production of such compounds often employs optimized conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrazole or isoxazole rings are replaced by other groups.
Common reagents used in these reactions include bromine for oxidation and palladium catalysts for hydrogenation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N~4~-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including antifungal and insecticidal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives, such as:
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal applications.
Pyrazolo[1,5-a]pyrimidines: Explored for their biological activities.
N~4~-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H19N7O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-2-methylpyrazol-3-yl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19N7O2/c1-10-17-13(18(27)22-16-7-15(11-4-5-11)23-26(16)3)6-14(21-19(17)28-24-10)12-8-20-25(2)9-12/h6-9,11H,4-5H2,1-3H3,(H,22,27) |
InChI Key |
KEGKYNRINKMKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC(=NN4C)C5CC5 |
Origin of Product |
United States |
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